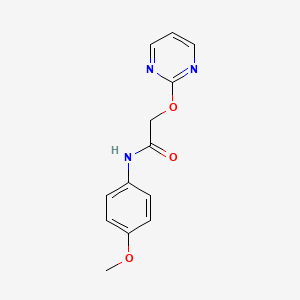![molecular formula C17H17F2N3O B5508785 N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-furyl)-N-methylethanamine](/img/structure/B5508785.png)
N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-furyl)-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazole derivatives involves strategic functionalization and cyclization reactions. For instance, compounds like N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and -propanamines have been synthesized starting from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole, indicating the versatility of pyrazole chemistry in generating structurally diverse analogs with potential bioactivities (Bruno et al., 1991).
Molecular Structure Analysis
The molecular structure and intermolecular interactions have been elucidated using techniques like X-ray diffraction, which reveals how substituents on the pyrazole ring influence the overall molecular conformation and packing in the crystal lattice. A study on a structurally similar compound detailed its crystallization in the monoclinic crystal system, highlighting the importance of the 3D molecular Hirshfeld surface computational method in quantifying intermolecular interactions (Kumar et al., 2021).
Chemical Reactions and Properties
The reactivity of pyrazole derivatives encompasses a broad range of chemical transformations, including nucleophilic substitutions and cyclization reactions, which are crucial for introducing functional groups that modulate biological activity. These chemical manipulations are instrumental in exploring the structure-activity relationships of these compounds (Hassaneen et al., 1991).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are critical for understanding the behavior of these compounds under various conditions. Crystallographic studies provide insights into the molecular conformation, packing, and potential for intermolecular interactions, which are essential for predicting the solubility and stability of these compounds (Karrouchi et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are foundational for designing pyrazole derivatives with enhanced biological activities. Studies focusing on the synthesis and reactivity of these compounds provide a framework for developing new molecules with potential therapeutic applications (Asegbeloyin et al., 2014).
Aplicaciones Científicas De Investigación
Potential as Antidepressant
- A study described a series of compounds related to N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-furyl)-N-methylethanamine, identifying potential antidepressant properties with reduced side effects. These compounds were synthesized by Michael addition followed by reductive alkylation, showing comparable potency to imipramine in standard antidepressant assays without significant anticholinergic action (Bailey et al., 1985).
Development of Palladium and Platinum Complexes
- Research on new N-donor chelate ligands and their palladium and platinum polyfluorophenyl complexes, including analysis of restricted rotation of the polyfluorophenyl rings, sheds light on the potential applications of such compounds in catalysis and materials science (Carrión et al., 2002).
Chemical Synthesis and Biological Activities
- Various studies focus on the synthesis of derivatives of this compound and explore their potential in different biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These derivatives are evaluated for their efficacy in various assays, demonstrating the versatility and potential therapeutic applications of compounds related to N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-furyl)-N-methylethanamine (Temel et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(furan-2-yl)-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O/c1-11(16-4-3-7-23-16)22(2)10-12-9-20-21-17(12)14-6-5-13(18)8-15(14)19/h3-9,11H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZMSIPXABNGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)N(C)CC2=C(NN=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(furan-2-yl)-N-methylethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5508713.png)

![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5508724.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5508739.png)
![1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5508748.png)
![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5508753.png)
![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5508759.png)
![4-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508772.png)
![5,7-dimethyl-3-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5508790.png)
![2-methyl-4-{4-[(2-methyl-1-pyrrolidinyl)methyl]phenyl}-2-butanol](/img/structure/B5508794.png)
![1-(2-pyridinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5508802.png)
![5-methoxy-1-methyl-2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-1H-indole](/img/structure/B5508805.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5508820.png)